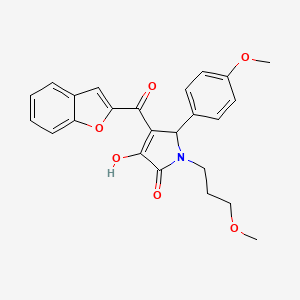![molecular formula C21H16N2O5 B11577977 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan](/img/structure/B11577977.png)
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is a complex organic compound that combines the structural features of chromenone and tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan typically involves the condensation of tryptophan with a chromenone derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between tryptophan and the chromenone derivative . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolinic acid derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to modulate the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune regulation and neuroprotection . By influencing this pathway, the compound can affect various biological processes, including inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and neurodegenerative diseases.
Kynurenic Acid: An antagonist at glutamate receptors, with neuroprotective properties.
Uniqueness
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is unique due to its combined structural features of chromenone and tryptophan, which confer distinct chemical and biological properties. Its ability to modulate the kynurenine pathway sets it apart from other similar compounds and highlights its potential for therapeutic applications.
Propiedades
Fórmula molecular |
C21H16N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H16N2O5/c24-19-14-6-2-4-8-18(14)28-21(27)15(19)11-23-17(20(25)26)9-12-10-22-16-7-3-1-5-13(12)16/h1-8,10-11,17,22,24H,9H2,(H,25,26) |
Clave InChI |
XFCCRHQROIPFOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=CC3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11577897.png)
![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B11577903.png)
![1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol](/img/structure/B11577906.png)
![2-(3,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11577927.png)
![1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577930.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11577935.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2,4-dimethoxyaniline](/img/structure/B11577936.png)
![N-(2-ethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577944.png)
![N-(oxolan-2-ylmethyl)-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11577955.png)

![2'-(3,4-Dimethoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11577958.png)
![N,N-dibenzyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11577962.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577964.png)
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate](/img/structure/B11577967.png)
